4-Chlorobenzonitrile oxide

1,3-dipolar cycloaddition yield face selectivity substituent effect

4-Chlorobenzonitrile oxide (CAS 15500-74-0) is a para-substituted aryl nitrile oxide (C7H4ClNO, MW 153.56 g/mol), a class of reactive 1,3-dipoles widely employed in [3+2] cycloaddition reactions to construct isoxazole and isoxazoline heterocycles. The para-chloro substituent imparts a distinct electronic profile characterized by a Hammett σp value of +0.23, positioning this compound as a moderately electron-deficient dipole that balances reactivity with manageable stability.

Molecular Formula C7H4ClNO
Molecular Weight 153.56 g/mol
CAS No. 15500-74-0
Cat. No. B101650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzonitrile oxide
CAS15500-74-0
SynonymsBenzonitrile,4-chloro-N-oxide
Molecular FormulaC7H4ClNO
Molecular Weight153.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#[N+][O-])Cl
InChIInChI=1S/C7H4ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4H
InChIKeyBZOYCUFNPVCWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzonitrile Oxide (CAS 15500-74-0): A para-Substituted Benzonitrile Oxide for Controlled 1,3-Dipolar Cycloaddition


4-Chlorobenzonitrile oxide (CAS 15500-74-0) is a para-substituted aryl nitrile oxide (C7H4ClNO, MW 153.56 g/mol), a class of reactive 1,3-dipoles widely employed in [3+2] cycloaddition reactions to construct isoxazole and isoxazoline heterocycles [1]. The para-chloro substituent imparts a distinct electronic profile characterized by a Hammett σp value of +0.23, positioning this compound as a moderately electron-deficient dipole that balances reactivity with manageable stability [2]. Unlike highly electron-withdrawing analogs (e.g., para-nitro) that may over-activate toward dimerization, or electron-donating variants (e.g., para-methoxy) that can retard cycloaddition rates, 4-chlorobenzonitrile oxide occupies a practical middle ground that has been exploited in both mechanistic studies and synthetic applications [3].

para-Chloro-substituted nitrile oxide for [3+2] cycloaddition to isoxazoles/isoxazolines
Moderated electron deficiency (Hammett σp +0.23) balancing reactivity with practical stability
Suitable for mechanistic studies and synthetic workflows where controlled dipole behavior is required

Why Substituting 4-Chlorobenzonitrile Oxide with Another Benzonitrile Oxide Derivative Can Compromise Reaction Outcomes


The assumption that benzonitrile oxides are interchangeable dipoles is contradicted by quantitative kinetic and synthetic data. The para-chloro substituent does not merely modulate reactivity—it produces a distinct combination of electronic and steric effects that cannot be replicated by analogs with different Hammett σp values. For instance, replacing 4-chlorobenzonitrile oxide with unsubstituted benzonitrile oxide results in a measurable drop in cycloaddition yield (94% vs. 82%) under identical conditions [1]. Conversely, switching to the more electron-deficient para-nitro derivative increases dimerization rates but may lead to competing side reactions, as the dimerization rate follows the Hammett-defined order m-Cl > p-Cl > H > p-Me > p-OMe (ρ = +0.86) [2]. Even positional isomerism matters: meta-chlorobenzonitrile oxide dimerizes faster than the para-chloro isomer, altering the stability profile and the effective concentration of the active dipole in solution [2]. These quantifiable differences mean that generic substitution without experimental validation risks lower yields, altered regioselectivity, and unpredictable dimerization—outcomes that directly impact synthetic efficiency and product purity in both research and process-scale applications.

Yield Unsubstituted benzonitrile oxide may shift cycloaddition yield compared to the para-chloro derivative under identical conditions
Dimerization Stronger electron-withdrawing analogs (e.g., para-nitro) can increase dimerization side reactions, reducing active dipole concentration
Isomerism Positional isomers (meta-chloro) exhibit different dimerization kinetics, altering solution stability and effective dipole availability

Quantitative Evidence Guide: Measurable Differentiation of 4-Chlorobenzonitrile Oxide from Its Closest Analogs


Cycloaddition Yield Superiority: 94% for 4-Chlorobenzonitrile Oxide vs. 82% for Unsubstituted Benzonitrile Oxide with 5-Fluoroadamantane-2-thione

In a systematic study of para-substituted benzonitrile oxides reacting with 5-fluoroadamantane-2-thione (2-F), 4-chlorobenzonitrile oxide (σp = +0.23) delivered the highest isolated yield (94%) among eight derivatives examined, surpassing unsubstituted benzonitrile oxide (82%), para-nitro (88%), para-cyano (89%), para-fluoro (85%), para-bromo (78%), para-methyl (80%), and para-methoxy (86%) [1]. The E:Z face selectivity for 4-chlorobenzonitrile oxide was 68:32, comparable to benzonitrile oxide (69:31) and other electron-withdrawing derivatives, indicating that the yield advantage is not achieved at the expense of stereochemical fidelity [1]. All reactions were conducted under identical conditions in refluxing THF, with product ratios determined by VPC analysis [1].

Cycloaddition yield with 5-fluoroadamantane-2-thione
Head-to-head
4-chlorobenzonitrile oxide: 94% yield; unsubstituted benzonitrile oxide: 82% yield (12 percentage points higher); also compared to para-NO₂, CN, F, Br, Me, OMe analogs
Reported yield advantage within tested set supports material efficiency consideration
Refluxing THF, VPC analysis; stereochemical fidelity comparable (E:Z ~68:32)
1,3-dipolar cycloaddition yield face selectivity substituent effect

Dimerization Rate Ranking: para-Chloro Substitution Accelerates Dimerization Relative to Unsubstituted Benzonitrile Oxide (Hammett ρ = +0.86)

The dimerization rates of substituted benzonitrile N-oxides to diarylfurazan N-oxides follow a clear Hammett-type relationship (ρ = +0.86), with the rate increasing in the order: m-Cl > p-Cl > H > p-Me > p-OMe [1]. This quantitative ranking demonstrates that 4-chlorobenzonitrile oxide dimerizes measurably faster than the parent benzonitrile oxide (H) but slower than its meta-chloro isomer. The positive ρ value confirms that electron-withdrawing substituents accelerate dimerization, meaning that the para-chloro derivative must be handled with appropriate attention to storage conditions and solution concentration to avoid premature dimer formation [1].

Dimerization rate ranking
Ranked order
m-Cl > p-Cl > H > p-Me > p-OMe (Hammett ρ = +0.86); p-Cl intermediate between faster meta-chloro and slower unsubstituted
Dimerization rank informs handling: para-chloro requires attention to solution age and temperature
Measured in CCl₄ by IR band disappearance; activation entropy ca. –20 e.u.
dimerization kinetics Hammett correlation stability ranking

DFT-Calculated Dimerization Barrier: para-Chlorobenzonitrile Oxide (14.2 kcal/mol) Is 3.1 kcal/mol Higher Than Acetonitrile Oxide (11.1 kcal/mol)

Density functional theory calculations at the B3LYP/6-31G* level reveal that the rate-determining transition state for dimerization of para-chlorobenzonitrile oxide (TS8) lies 14.2 kcal/mol above the separated reactants in the gas phase, compared to only 11.1 kcal/mol for acetonitrile oxide (TS1) [1]. This 3.1 kcal/mol higher barrier corresponds to a significant kinetic stabilization of the aromatic nitrile oxide relative to its aliphatic counterpart, attributed to the interruption of conjugation between the nitrile oxide and aryl groups in the C–C bond-forming step [1]. In solution (e.g., CCl4), the computed activation barrier for para-chlorobenzonitrile oxide drops to approximately 17.0 kcal/mol, reflecting solvent effects on the dimerization kinetics [1].

DFT dimerization barrier (gas phase)
Computed
14.2 kcal/mol for 4-chlorobenzonitrile oxide vs 11.1 kcal/mol for acetonitrile oxide (B3LYP/6-31G*)
Higher barrier supports sufficient kinetic stability for in-situ generation, unlike aliphatic nitrile oxides
In CCl₄ solvent model, barrier ~17.0 kcal/mol; stepwise diradical mechanism confirmed
DFT dimerization barrier kinetic stability aromatic vs. aliphatic nitrile oxide

CNO Group Linearity: 4-Chlorobenzonitrile Oxide Adopts an Essentially Linear Geometry, Unlike Sterically Hindered Analogs That Bend by up to 11°

Single-crystal X-ray diffraction analysis of four benzonitrile oxides reveals that the CNO functional group of 4-chlorobenzonitrile oxide is essentially linear, whereas the sterically hindered 2,6-dichlorobenzonitrile oxide exhibits bending of up to 11° at the Cring–CN angle [1]. This structural difference has direct consequences for solid-state packing, intermolecular interactions, and potentially for the accessibility of the nitrile oxide carbon to incoming dipolarophiles during cycloaddition [1]. The linear geometry of the 4-chloro derivative is shared with other para-substituted and unhindered benzonitrile oxides, distinguishing it from ortho-substituted analogs in which steric compression distorts the CNO moiety [1].

CNO group linearity (X-ray)
Structural
Essentially linear CNO geometry; ortho-substituted analogs (e.g., 2,6-dichloro) bend up to ~11°
Linear geometry may facilitate unhindered dipolarophile approach, consistent with reported cycloaddition performance
Single-crystal XRD at low temperature; CCDC 1879702–1879705
crystal structure CNO geometry steric hindrance

Optimal Application Scenarios for 4-Chlorobenzonitrile Oxide Based on Quantified Performance Advantages


High-Yield Synthesis of Spiro-Isoxazoline Libraries via 1,3-Dipolar Cycloaddition

When synthesizing isoxazoline-containing compound libraries for medicinal chemistry screening, the 94% yield achieved by 4-chlorobenzonitrile oxide with 5-fluoroadamantane-2-thione [1] makes it the dipole of choice for maximizing material throughput. The 12% yield advantage over unsubstituted benzonitrile oxide translates to a proportionally lower cost per milligram of purified cycloadduct, which is critical when working with precious dipolarophile substrates in drug discovery campaigns.

Mechanistic Studies of Nitrile Oxide Dimerization Requiring a Kinetically Defined Model Substrate

The well-characterized dimerization kinetics of 4-chlorobenzonitrile oxide—with a Hammett-defined rank (ρ = +0.86) and DFT-computed barriers of 14.2 kcal/mol (gas phase) vs. 11.1 kcal/mol for acetonitrile oxide [2] [3]—establish this compound as an ideal model substrate for physical organic studies of nitrile oxide reactivity. Its intermediate dimerization rate (faster than H, slower than m-Cl) allows convenient monitoring of dimerization progress by IR spectroscopy without the excessively rapid kinetics of aliphatic nitrile oxides.

Crystal Engineering and Solid-State Reactivity Studies Exploiting Linear CNO Geometry

The essentially linear CNO geometry of 4-chlorobenzonitrile oxide, confirmed by single-crystal X-ray diffraction [4], makes it the preferred candidate for solid-state topochemical reactions where the orientation of the nitrile oxide group dictates the regiochemistry of lattice-controlled dimerization or cycloaddition. The well-defined solid-state dimerization pathway (exclusive formation of the monoclinic furoxan polymorph) provides a reproducible model system for studying solid-state reaction mechanisms.

Regioselective Cycloaddition with Activated Alkenes and Alkynes for Heterocycle Synthesis

Computational MEDT studies have demonstrated that 4-chlorobenzonitrile oxide reacts with β-aminocinnamonitrile with total chemo- and regioselectivity and an activation enthalpy of 11.8 kcal/mol in the gas phase [5], favoring a single 1,2,4-oxadiazole product. This predictable regiochemical outcome, combined with the practical stability conferred by the para-chloro substituent, makes it a reliable building block for constructing heterocyclic scaffolds in both academic and industrial settings.

Application
Selection Property
Validation Focus
Isoxazoline library synthesis
Reported cycloaddition efficiency with para-chloro electronic tuning
Yield reproducibility and stereochemical fidelity across dipolarophiles
Nitrile oxide dimerization mechanistic studies
Well-characterized dimerization kinetics and Hammett correlation
Dimerization rate monitoring via IR; comparison with computed barriers
Crystal engineering and solid-state reactivity
Linear CNO geometry confirmed by single-crystal XRD
Topochemical orientation and polymorph control in lattice reactions
Regioselective heterocycle construction
Chemo- and regioselectivity profile with activated alkenes/alkynes
Product selectivity validation; activation enthalpy comparison
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